CID 71402681

Description

CID 71402681 is a chemical compound of interest in natural product chemistry and pharmacology. While the exact biological source and classification remain unspecified in the available literature, its structural and analytical characteristics have been partially elucidated. According to Figure 1 in , this compound was analyzed via gas chromatography-mass spectrometry (GC-MS), revealing a complex chromatographic profile and a molecular ion peak in its mass spectrum.

Structural data from Figure 1A () imply a heterocyclic or polyoxygenated backbone, common in marine or microbial secondary metabolites. However, the absence of explicit IUPAC nomenclature, elemental analysis, or spectral validation (e.g., NMR) in the provided evidence limits a definitive classification.

Properties

CAS No. |

797762-29-9 |

|---|---|

Molecular Formula |

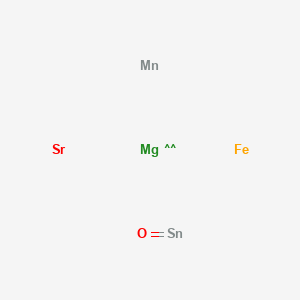

FeMgMnOSnSr |

Molecular Weight |

357.42 g/mol |

InChI |

InChI=1S/Fe.Mg.Mn.O.Sn.Sr |

InChI Key |

ZCXTWYYUUKYDBA-UHFFFAOYSA-N |

Canonical SMILES |

O=[Sn].[Mg].[Mn].[Fe].[Sr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iron magnesium manganese strontium tin oxide typically involves solid-state reactions. The precursor materials, which include oxides or carbonates of iron, magnesium, manganese, strontium, and tin, are mixed in stoichiometric ratios. The mixture is then subjected to high-temperature calcination, often in the range of 800-1200°C, to facilitate the formation of the desired oxide compound. The reaction conditions, such as temperature and duration, are crucial for achieving the correct phase and purity of the compound.

Industrial Production Methods: In industrial settings, the production of iron magnesium manganese strontium tin oxide may involve similar solid-state synthesis methods but on a larger scale. The use of rotary kilns or continuous furnaces allows for the efficient processing of large quantities of raw materials. Additionally, advanced techniques such as sol-gel methods or hydrothermal synthesis may be employed to achieve better control over the particle size and morphology of the final product.

Chemical Reactions Analysis

Types of Reactions: Iron magnesium manganese strontium tin oxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation states and potentially altering its properties.

Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents such as hydrogen or carbon monoxide.

Substitution: The metal ions in the compound can be substituted with other metal ions through ion-exchange reactions.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or carbon monoxide at high temperatures.

Substitution: Aqueous solutions of metal salts under controlled pH conditions.

Major Products Formed: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation state oxides, while reduction may produce lower oxidation state compounds or even elemental metals.

Scientific Research Applications

Iron magnesium manganese strontium tin oxide has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.

Biology: The compound’s unique properties make it useful in bioimaging and as a contrast agent in magnetic resonance imaging (MRI).

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.

Industry: It is employed in the production of advanced ceramics, electronic components, and as a pigment in paints and coatings

Mechanism of Action

The mechanism by which iron magnesium manganese strontium tin oxide exerts its effects is largely dependent on its interaction with other substances. In catalytic applications, the compound facilitates chemical reactions by providing active sites for reactants to interact. The presence of multiple metal ions allows for a variety of catalytic pathways, enhancing the efficiency and selectivity of the reactions. In biological applications, the compound’s magnetic properties enable it to interact with biological tissues, making it useful for imaging and therapeutic purposes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71402681, we compare it with structurally related compounds from the oscillatoxin family () and other brominated/heterocyclic analogs ().

Table 1: Structural and Functional Comparison

| Compound CID | Molecular Formula | Molecular Weight (g/mol) | Key Features | Biological Relevance |

|---|---|---|---|---|

| This compound | Not provided | Not provided | Polyoxygenated, GC-MS volatile | Potential bioactivity (unvalidated) |

| Oscillatoxin D (101283546) | Not provided | Not provided | Macrocyclic lactone, methylated | Cytotoxic, ion channel modulation |

| 30-Methyl-oscillatoxin D (185389) | Not provided | Not provided | Methylated side chain | Enhanced stability vs. parent compound |

| 7-Bromobenzo[b]thiophene-2-carboxylic acid (737737) | C₉H₅BrO₂S | 257.10 | Brominated heterocycle, high GI absorption | Enzyme inhibition (CYP1A2) |

| CID 1254115-23-5 | C₇H₁₄N₂O | 142.20 | Piperazine derivative, P-gp substrate | Neurological drug candidate |

Key Findings:

Structural Complexity: this compound shares chromatographic volatility with oscillatoxins (), which are macrocyclic lactones from cyanobacteria. However, oscillatoxins (e.g., CID 101283546) exhibit distinct macrocyclic rings absent in this compound’s proposed structure .

Bioactivity Potential: Unlike oscillatoxin D (known for cytotoxicity) or CID 1254115-23-5 (a neurological agent), this compound lacks direct bioactivity data. Its GC-MS profile suggests volatility, which may limit its utility in non-fragrance applications .

Synthetic Accessibility : Brominated analogs (e.g., CID 737737, ) are synthetically tractable via halogenation and carboxylation, whereas this compound’s isolation from CIEO implies natural extraction challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.